Trimecaine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimecaine involves several steps. One common method starts with the reaction of mesidine with chloroacetyl chloride to form chloroacetmesidide. This intermediate is then treated with diethylamine to produce diethylaminoacetmesidide, which is finally converted to diethylaminoacetmesidide hydrochloride (this compound) using hydrogen chloride . Another method involves the reductive acylation of 2,4,6-trimethylnitrobenzene with carboxylic acid derivatives on palladium catalysts under mild conditions (20–50°C, hydrogen at atmospheric pressure) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes described above but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimecaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Trimecaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on cellular processes and membrane permeability.
Medicine: Extensively used as a local anesthetic in various medical procedures, including dental and surgical applications.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Trimecaine exerts its effects by decreasing cell membrane permeability, causing depolarization and shortening the action potential . This action is similar to other local anesthetics in the amide group. The compound blocks sodium channels in the neuronal cell membrane, preventing the initiation and propagation of nerve impulses . This results in the loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to trimecaine.
Mepivacaine: Similar to this compound but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which includes three methyl groups on the aromatic ring. This structure contributes to its distinct pharmacological properties, such as its rapid onset of action and moderate duration of effect . Additionally, this compound’s solubility in both water and ethanol makes it versatile for various formulations and applications .
Properties
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBHBFUQHMKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1027-14-1 (mono-hydrochloride) | |
Record name | Trimecaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048410 | |
Record name | Trimecaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-68-2 | |
Record name | Trimecaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimecaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimecaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimecaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMECAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN1233R0JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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